3-Bromo-4-chloro-8-methoxyquinoline
Overview
Description
3-Bromo-4-chloro-8-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClNO and a molecular weight of 272.53 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-8-methoxyquinoline typically involves the bromination and chlorination of 8-methoxyquinoline. One common method includes the bromination of 8-methoxyquinoline using bromine in the presence of a suitable solvent, followed by chlorination using a chlorinating agent such as thionyl chloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired substitution pattern on the quinoline ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloro-8-methoxyquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the quinoline ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
3-Bromo-4-chloro-8-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer compounds.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-8-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its therapeutic effects . The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication or protein synthesis .
Comparison with Similar Compounds
- 4-Bromo-6-methoxyquinoline
- 4-Chloro-8-methoxyquinoline
- 8-Methoxyquinoline
Comparison: 3-Bromo-4-chloro-8-methoxyquinoline is unique due to the presence of both bromine and chlorine substituents on the quinoline ring, which can influence its reactivity and biological activity . Compared to similar compounds, it may exhibit different pharmacological properties or reactivity patterns, making it valuable for specific research applications .
Properties
IUPAC Name |
3-bromo-4-chloro-8-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-9(12)7(11)5-13-10(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCYGWUHMJIGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C(=CN=C21)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567138 | |
Record name | 3-Bromo-4-chloro-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142781-92-8 | |
Record name | 3-Bromo-4-chloro-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-chloro-8-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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